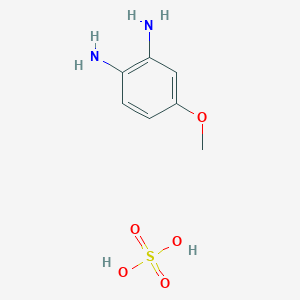
3,4-Diaminoanisole sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzene-1,2-diamine sulfate: is an organic compound with the molecular formula C7H10N2O. It is a derivative of benzene, featuring two amino groups (-NH2) and a methoxy group (-OCH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxybenzene-1,2-diamine sulfate can be synthesized through the reduction of 3-nitro-4-methoxyaniline using iron powder in the presence of acetic acid. The reaction involves the following steps :
- Dissolve 3-nitro-4-methoxyaniline in acetic acid.
- Add iron powder to the solution and stir for 0.5 hours.
- Heat the mixture to 60°C and maintain the temperature until the reaction is complete, indicated by the disappearance of the yellow color of the nitro compound.
- Filter the mixture to remove the iron residues and isolate the product.
Industrial Production Methods
In industrial settings, the synthesis of 4-methoxybenzene-1,2-diamine sulfate may involve more efficient catalytic hydrogenation processes to reduce the nitro group to an amino group. This method ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybenzene-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more reduced amines.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: More reduced amines.
Substitution: Acylated or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzene-1,2-diamine sulfate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methoxybenzene-1,2-diamine sulfate involves its ability to undergo various chemical transformations. The amino groups can participate in nucleophilic substitution reactions, while the methoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzene-1,3-diamine sulfate: Similar structure but with amino groups at different positions.
4-Methoxybenzene-1,2-diamine hydrochloride: Similar compound with a different counterion (hydrochloride instead of sulfate).
Uniqueness
4-Methoxybenzene-1,2-diamine sulfate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and other related compounds. The presence of both amino and methoxy groups allows for versatile chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
1084893-44-6 |
|---|---|
Molekularformel |
C7H12N2O5S |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
4-methoxybenzene-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
IFRRTEATDMUHHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















